2-[Methyl(pyridin-4-ylmethyl)azaniumyl]acetate
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Overview
Description
2-[Methyl(pyridin-4-ylmethyl)azaniumyl]acetate is a chemical compound that features a pyridine ring, a common motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(pyridin-4-ylmethyl)azaniumyl]acetate typically involves the reaction of pyridine-4-carboxaldehyde with methylamine to form the corresponding imine, followed by reduction to yield the final product. The reaction conditions include the use of reducing agents such as sodium borohydride or lithium aluminum hydride under anhydrous conditions.
Industrial Production Methods
In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of catalysts such as palladium on carbon can enhance the efficiency of the reduction step, making the process more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
2-[Methyl(pyridin-4-ylmethyl)azaniumyl]acetate can undergo various types of chemical reactions, including:
Oxidation: : The pyridine ring can be oxidized to form pyridine-N-oxide.
Reduction: : The imine group can be reduced to an amine.
Substitution: : The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: : Electrophilic substitution reactions can be carried out using reagents such as nitric acid or bromine.
Major Products Formed
Oxidation: : Pyridine-N-oxide
Reduction: : Methylamine derivative
Substitution: : Substituted pyridine derivatives
Scientific Research Applications
2-[Methyl(pyridin-4-ylmethyl)azaniumyl]acetate has several scientific research applications:
Chemistry: : It can be used as a building block in the synthesis of more complex organic molecules.
Biology: : The compound has potential as a ligand for biological receptors, aiding in the study of receptor-ligand interactions.
Medicine: : It may serve as a precursor for the development of new pharmaceuticals, particularly in the treatment of diseases involving pyridine derivatives.
Industry: : The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-[Methyl(pyridin-4-ylmethyl)azaniumyl]acetate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can bind to various biological targets, influencing pathways related to inflammation, pain, and other physiological processes.
Comparison with Similar Compounds
2-[Methyl(pyridin-4-ylmethyl)azaniumyl]acetate is similar to other pyridine derivatives, such as pyridine-N-oxide and pyridine-4-carboxaldehyde. its unique structure, particularly the presence of the azaniumyl group, sets it apart and may confer distinct biological and chemical properties.
Similar Compounds
Pyridine-N-oxide
Pyridine-4-carboxaldehyde
Methylamine derivatives
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in both research and industry.
Properties
IUPAC Name |
2-[methyl(pyridin-4-ylmethyl)azaniumyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11(7-9(12)13)6-8-2-4-10-5-3-8/h2-5H,6-7H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHDOMCGMCEFJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+](CC1=CC=NC=C1)CC(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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